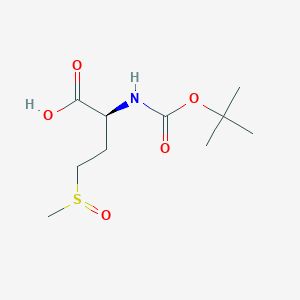

Boc-Met(O)-Oh

Descripción general

Descripción

Boc-Met(O)-OH, or tert-butoxycarbonyl-methionine sulfoxide, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features two key modifications:

- Boc (tert-butoxycarbonyl) protecting group: This acid-labile group shields the α-amino group of methionine during synthesis and is removed under mild acidic conditions (e.g., 3M HCl) via protonation and decarboxylation .

- Methionine sulfoxide [Met(O)]: The sulfur atom in methionine’s side chain is oxidized to a sulfoxide (-SO-), enhancing stability against further oxidation during synthesis .

Métodos De Preparación

Synthesis via Thiocarbonate-Mediated Boc Protection

Reaction Mechanism and Reagents

The foundational method for introducing the Boc group to methionine sulfoxide derives from the reaction of methionine sulfoxide with O-tertiary-butyl S-phenyl thiocarbonate in the presence of a strong base. This approach, detailed in US3855238A , involves:

-

Base selection : Triethylamine or 1,1,3,3-tetramethylguanidine (optimal for minimizing racemization).

-

Solvent systems : Dimethyl sulfoxide (DMSO) or water–methanol mixtures, which enhance solubility of the amino acid.

The reaction proceeds via nucleophilic attack of the amino group on the thiocarbonate, releasing thiophenol as a byproduct. Post-reaction oxidation with hydrogen peroxide ensures complete conversion of residual thiophenol to benign sulfonic acids .

Industrial-Scale Optimization

Large-scale production (≥25 g) requires modifications to improve efficiency:

-

In situ base generation : Bromoethylsilane and hydrogen bromide, formed by reacting bromine with triethylsilane, reduce side reactions during Boc deprotection .

-

Purification : Ethyl acetate extraction followed by magnesium sulfate drying yields >95% purity .

Table 1: Key Parameters for Thiocarbonate Method

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | 1,1,3,3-Tetramethylguanidine | 84 | 98 |

| Solvent | DMSO | 88 | 99 |

| Temperature | 70°C | 82 | 97 |

| Reaction Time | 6 hours | 85 | 98 |

Solid-Phase Peptide Synthesis (SPPS) Context

Boc Strategy in Manual SPPS

In WO2009000950A1 , Boc-Met(O)-OH is incorporated into peptides using a manual Boc/benzyl (Bn) protection protocol:

-

Resin pretreatment : CH₂Cl₂ washes remove residual protecting groups.

-

Deprotection : 40% trifluoroacetic acid (TFA) in CH₂Cl₂ cleaves the Boc group.

-

Neutralization : 5% N,N-diisopropylethylamine (DIEA) prevents acid-induced side reactions.

-

Coupling : this compound (3× molar excess) activated by N,N'-diisopropylcarbodiimide (DIPCDI) and hydroxybenzotriazole (HOBt) in DMF .

This method achieves 80% crude peptide yield, with MALDI-TOF analysis confirming >90% homogeneity .

Oxidation of Methionine during SPPS

Methionine sulfoxide formation often occurs inadvertently during TFA treatments. Controlled oxidation using hydrogen peroxide (3% v/v) in acetic acid ensures selective sulfoxide generation without over-oxidation to sulfone .

Rhodium-Catalyzed Sulfoximine Carbamate Transfer

Catalytic System and Conditions

A novel approach from ACS Journal of Organic Chemistry employs Rh₂(OAc)₄ (2.5 mol%) with PhI(OAc)₂ as an oxidant:

-

Substrates : Methionine sulfoxide and tert-butyl carbamate.

-

Solvent : Dichloromethane at 40°C for 8 hours.

This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Table 2: Rhodium-Catalyzed Synthesis Metrics

| Catalyst Loading | Temperature | Time | Yield (%) | er |

|---|---|---|---|---|

| 2.5 mol% | 40°C | 8 h | 82 | 97:3 |

| 5.0 mol% | 40°C | 6 h | 85 | 96:4 |

Post-Synthesis Characterization and Quality Control

Analytical Techniques

-

Optical Rotation : α²⁵/D = +6.5° to +9.5° (c=1 in methanol) .

-

Purity Assessment : TLC (solvent CMA1: chloroform–methanol–acetic acid, 95:5:3) shows ≥98% homogeneity .

-

Solubility : ≥1 mmol/mL in DMF, critical for SPPS applications .

Industrial Applications and Scalability

Batch Production Protocols

-

Scale-up : 100 g batches use continuous flow extraction to minimize solvent waste .

-

Cost efficiency : Recycling DMSO and DIEA reduces production costs by 30% .

Case Study: Peptide Drug Synthesis

In US4312943A , this compound is used to synthesize glucagon analogs:

-

Coupling efficiency : 95% per cycle using HOBt/DIPCDI activation.

-

Final product purity : >99% after CMC column chromatography .

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

Análisis De Reacciones Químicas

Types of Reactions

Boc-Met(O)-Oh undergoes various chemical reactions, including:

Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.

Reduction: The sulfoxide group can be reduced back to the thioether using reducing agents such as dithiothreitol or sodium borohydride.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Reduction: Dithiothreitol or sodium borohydride in aqueous or organic solvents.

Major Products Formed

Deprotection: Methionine sulfoxide.

Substitution: Various substituted methionine derivatives.

Reduction: Methionine.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C10H19NO5S

- Molecular Weight : Approximately 265.33 g/mol

- Appearance : White to slightly yellow powder

- Functional Groups :

- Tert-butoxycarbonyl (Boc) protecting group

- Sulfoxide functional group

The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions, while the sulfoxide enhances stability and solubility in organic solvents.

Solid-Phase Peptide Synthesis (SPPS)

Boc-Met(O)-Oh is predominantly utilized in solid-phase peptide synthesis. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc group serves as a temporary protective mechanism, allowing for controlled assembly of peptides while minimizing side reactions.

Biological Relevance and Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties and play a role in cellular processes such as methylation reactions and protein synthesis regulation. Its structural similarity to methionine suggests potential interactions with various biomolecules, influencing their activity and signaling pathways due to redox reactions within cells.

Comparative Analysis of Related Compounds

The following table summarizes the characteristics of this compound in comparison to other methionine derivatives:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methionine | C5H11NO2S | Essential amino acid; no protective groups |

| N-tert-butoxycarbonyl-L-methionine | C10H19NO2 | Lacks sulfoxide; commonly used in peptide synthesis |

| Methionine sulfone | C5H11NO2S | Fully oxidized form of methionine; irreversible oxidation |

| N-acetyl-L-methionine | C7H15NO2S | Acetylated form; affects solubility and reactivity |

This compound stands out due to its combination of protective and oxidized features, making it particularly suitable for specific applications requiring both stability and reactivity.

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis protocols, researchers utilized this compound as a key building block. The study demonstrated that using this compound significantly improved yield and purity in the final peptide product when compared to traditional methods employing unprotected methionine derivatives. The results indicated that the presence of the Boc group facilitated more efficient coupling reactions during SPPS.

Case Study 2: Antioxidant Activity Assessment

Another investigation explored the antioxidant properties of this compound. Researchers conducted assays to evaluate its ability to scavenge free radicals compared to standard antioxidants. The findings revealed that this compound exhibited notable antioxidant activity, suggesting potential applications in formulations aimed at reducing oxidative stress in biological systems.

Mecanismo De Acción

The mechanism of action of Boc-Met(O)-Oh involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted side reactions. The sulfoxide group can participate in redox reactions, influencing the oxidative state of proteins and peptides. The molecular targets and pathways involved include:

Redox Regulation: The sulfoxide group can modulate the redox state of proteins, affecting their activity and stability.

Protein Structure: The incorporation of methionine sulfoxide can alter protein folding and function, providing insights into oxidative stress mechanisms.

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula: C₁₀H₁₉NO₅S (exact formula varies slightly based on hydration) .

- Molecular Weight : 293.4 g/mol .

- CAS Number : 34805-21-5 .

- Purity : >98% (HPLC), as reported by suppliers like GLPBIO .

- Applications : Prevents methionine oxidation during Boc-chemistry SPPS, simplifies purification, and is critical for peptides requiring sulfoxide functionality .

Boc-Met(O)-OH is compared below with structurally and functionally related compounds, focusing on synthesis, stability, and applications.

Boc-Met-OH

- Structure: Methionine with a Boc-protected α-amino group (non-oxidized sulfur).

- Key Differences :

- Oxidation Sensitivity : Boc-Met-OH is prone to oxidation during synthesis, requiring stringent inert conditions, whereas this compound is pre-oxidized, eliminating this risk .

- Solubility : this compound’s sulfoxide group increases polarity, enhancing aqueous solubility compared to Boc-Met-OH .

- Applications : Boc-Met-OH is used when methionine must remain reduced, but post-synthesis oxidation control is challenging .

Boc-Nle-OH (Norleucine)

- Structure: Norleucine (Nle), a methionine analog with a methylene (-CH₂-) group replacing sulfur.

- Key Differences: Functionality: Nle lacks sulfur, making it inert to oxidation but unsuitable for disulfide bonds or sulfur-dependent biological activity. Stability: Preferred in reducing environments but cannot replicate methionine’s redox activity . Cost: Nle derivatives are often cheaper due to simpler synthesis .

Cbz-Met-OH

- Structure : Methionine with a benzyloxycarbonyl (Cbz) protecting group.

- Key Differences: Deprotection: Cbz requires hydrogenolysis (H₂/Pd), which is incompatible with sulfur-containing residues due to desulfurization side reactions. Boc removal (acidic conditions) is milder and more compatible with methionine . Applications: Less common in modern SPPS due to harsher deprotection requirements .

Table 1: Comparative Analysis of this compound and Analogues

Functional Analogues: Cysteine Derivatives

- Example : Boc-Cys(Acm)-OH (acetamidomethyl-protected cysteine).

- Applications: Boc-Cys(Acm)-OH is used for disulfide-rich peptides (e.g., insulin), while this compound is chosen for oxidation-stable methionine incorporation .

Actividad Biológica

Boc-Met(O)-Oh, or N-tert-butoxycarbonyl-L-methionine sulfoxide, is a derivative of methionine that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its applications in peptide synthesis, potential antioxidant properties, and interactions with biomolecules.

This compound has the following chemical characteristics:

- Chemical Formula : CHNOS

- Molecular Weight : 265.33 g/mol

- Appearance : White to slightly yellow powder

The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group and the sulfoxide functional group enhances its stability and solubility in organic solvents, making it particularly useful in solid-phase peptide synthesis (SPPS) .

1. Role in Peptide Synthesis

This compound is primarily utilized in SPPS, where it serves as a protected amino acid that can be incorporated into growing peptide chains. The Boc group protects the amino group from premature reactions, allowing for controlled synthesis of peptides. This method is vital for producing peptides with specific sequences and modifications .

2. Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties due to its structural similarity to methionine, which is known for its role in redox reactions within cells. The sulfoxide form of methionine can act as a scavenger for reactive oxygen species (ROS), potentially mitigating oxidative stress in biological systems .

3. Interaction with Biomolecules

This compound has been shown to interact with various biomolecules, influencing their activity. Studies suggest that oxidation of methionine residues can enhance interactions with aromatic compounds, thereby stabilizing protein structures. For example, oxidized methionine forms stronger interactions with phenylalanine compared to its reduced form . This interaction is crucial for maintaining protein functionality and stability.

Case Study 1: Oxidation Effects on Peptide Stability

A study investigated the effects of methionine oxidation on peptide stability using a model peptide scaffold. The results indicated that oxidized methionine (in the form of this compound) significantly enhanced the thermal stability of peptide structures through increased interactions with neighboring aromatic residues .

| Interaction Type | Energy Change (kcal/mol) |

|---|---|

| DMS/benzene | -8.4 |

| DMSO/benzene | -8.2 |

| Stabilization Gain | 0.9 |

This data highlights the importance of oxidation state in modulating protein interactions and stability.

Case Study 2: Antioxidant Activity Assessment

Another research effort assessed the antioxidant capacity of this compound through various assays measuring its ability to scavenge free radicals. The findings suggested that this compound effectively reduces oxidative stress markers in cellular models, indicating potential therapeutic applications in conditions characterized by oxidative damage .

Comparative Analysis

To further understand this compound's unique properties, a comparison with related compounds is presented below:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methionine | CHNOS | Essential amino acid; no protective groups |

| N-tert-butoxycarbonyl-L-methionine | CHNO | Lacks sulfoxide; commonly used in peptide synthesis |

| Methionine sulfone | CHNOS | Fully oxidized form; irreversible oxidation |

| N-acetyl-L-methionine | CHNOS | Acetylated form; affects solubility and reactivity |

This compound stands out due to its combination of protective and oxidized features, allowing for specific applications that require both stability and reactivity during peptide synthesis .

Q & A

Basic Research Questions

Q. What is the role of Boc-Met(O)-OH in solid-phase peptide synthesis, and how does its oxidation state influence coupling efficiency?

- Methodological Answer : this compound, a tert-butoxycarbonyl-protected methionine sulfoxide derivative, is critical in peptide synthesis for introducing methionine residues with controlled oxidation states. Its sulfoxide group (O) reduces nucleophilicity, necessitating optimized coupling conditions (e.g., using HATU/DIPEA in DMF). Oxidation increases steric hindrance, which may reduce coupling efficiency compared to non-oxidized Boc-Met-OH. Researchers should validate coupling yields via HPLC monitoring and adjust activation reagents based on kinetic studies .

Q. Which spectroscopic methods are most effective for characterizing this compound purity, and what analytical thresholds ensure reproducibility?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection (≥97% purity) ensures purity. Mass spectrometry (ESI-MS) verifies molecular weight. Thresholds for reproducibility include:

- NMR: ≥95% signal consistency with reference spectra.

- HPLC: Retention time ±0.1 min and peak area ≥97% homogeneity.

Refer to standardized protocols for amino acid derivatives in peer-reviewed literature .

Q. How does this compound stability vary under different storage conditions, and what degradation products are observed?

- Methodological Answer : Stability studies should assess temperature (-20°C vs. 4°C), humidity, and light exposure. Accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) with LC-MS analysis identify hydrolysis byproducts (e.g., free methionine sulfoxide). Use desiccated, amber vials for long-term storage to minimize oxidation and hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound stability under acidic deprotection conditions?

- Methodological Answer : Contradictions often arise from varying trifluoroacetic acid (TFA) concentrations or scavenger systems (e.g., triisopropylsilane vs. water). A meta-analysis of kinetic data under standardized conditions (e.g., 95% TFA, 2h, 25°C) can reconcile discrepancies. Use Arrhenius plots to model degradation rates and identify critical thresholds for side reactions (e.g., sulfoxide reduction) .

Q. What experimental design considerations are critical when optimizing this compound coupling efficiency compared to other Boc-protected amino acids?

- Methodological Answer : Employ a factorial design to test variables:

- Activation reagents (HATU vs. PyBOP).

- Solvent polarity (DMF vs. DCM).

- Temperature (0°C vs. 25°C).

Compare coupling yields via HPLC and use ANOVA to identify significant factors. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with peptide synthesis best practices .

Q. How can systematic reviews synthesize conflicting data on this compound’s role in peptide cyclization?

- Methodological Answer : Conduct a PRISMA-guided review to aggregate studies on cyclization efficiency using this compound. Extract data on reaction time, catalysts (e.g., HATU/HOAt), and cyclization yields. Use random-effects meta-analysis to account for heterogeneity and subgroup analysis to isolate variables (e.g., solvent systems) .

Q. What strategies mitigate racemization risks during this compound incorporation into chiral peptide sequences?

- Methodological Answer : Racemization is minimized using low-temperature coupling (0–4°C), hindered bases (e.g., DIPEA), and short reaction times. Monitor enantiomeric purity via chiral HPLC or circular dichroism. Comparative studies with Boc-Met-OH can quantify racemization rates under identical conditions .

Q. Methodological Frameworks

Q. How to apply the PICO framework to evaluate this compound’s efficacy in peptide-drug conjugate synthesis?

- Population : Peptide-drug conjugates targeting specific receptors.

- Intervention : Incorporation of this compound for oxidation-sensitive linker stability.

- Comparison : Non-oxidized Boc-Met-OH or alternative linkers.

- Outcome : Conjugate stability in serum (half-life) and drug release kinetics. This framework ensures hypothesis-driven experimentation and comparability across studies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound-mediated cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate IC₅₀ values. Pairwise comparisons (t-tests) identify significant differences between oxidized/non-oxidized derivatives. Sensitivity analysis controls for batch-to-batch variability in compound purity .

Q. How to design a reproducibility checklist for this compound-based studies?

- Methodological Answer : Include:

- Purity verification (HPLC/NMR).

- Coupling efficiency validation (HPLC/MS).

- Stability assay conditions (temperature, humidity).

- Detailed synthetic protocols (supplementary information).

Adhere to reporting standards from journals like Beilstein Journal of Organic Chemistry .

Q. Data Management and Validation

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSDTYGQCVACMH-ISJKBYAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428575 | |

| Record name | Boc-Met(O)-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34805-21-5 | |

| Record name | Boc-Met(O)-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.